2-(3-(Hexyloxy)phenyl)acetic acid
Description
2-(3-(Hexyloxy)phenyl)acetic acid is a phenylacetic acid derivative featuring a hexyloxy (-O-C₆H₁₃) substituent at the meta position of the phenyl ring and an acetic acid (-CH₂COOH) group. Its molecular formula is C₁₄H₂₀O₃, with a molar mass of 236.30 g/mol. The hexyloxy group enhances lipophilicity, making the compound suitable for applications requiring solubility in organic solvents, such as dye-sensitized solar cells (DSSCs) or pharmaceutical intermediates .
Properties
IUPAC Name |
2-(3-hexoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-9-17-13-8-6-7-12(10-13)11-14(15)16/h6-8,10H,2-5,9,11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSGCTGUBMNWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(3-(Hexyloxy)phenyl)acetic acid with five structurally related compounds:
Key Comparative Analyses
Solubility
- This compound: High lipophilicity due to the hexyloxy chain; soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water .
- 2-(2-Hexylphenoxy)acetic acid: Ortho-substitution introduces steric hindrance, further reducing water solubility compared to the meta-substituted analogue .
- 4-Ethoxy-3-hydroxyphenylacetic acid : Hydroxyl group enhances polarity, increasing water solubility (~50 mg/mL in aqueous buffers) .
Acidity (pKa)
- The meta-hexyloxy group in this compound is weakly electron-donating, resulting in a slightly higher pKa (~4.2) compared to derivatives with electron-withdrawing groups.
- Benzilic acid : The hydroxyl group adjacent to two phenyl rings lowers pKa to ~2.5, making it significantly more acidic .
- 2-(4-Hydroxy-3-methoxyphenyl)acetic acid : Methoxy and hydroxyl groups create a resonance effect, yielding a pKa of ~3.8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
